Regioselectivity in Hydroxyselenylation: N-PSP Outperforms Phenylselenenyl Chloride (PhSeCl) with >20:1 Control
N-(Phenylseleno)phthalimide enables highly regioselective hydroxyselenylation of allylic silanols under basic conditions, achieving >20:1 regioselectivity [1]. In stark contrast, the addition of PhSeCl to structurally related systems (e.g., acetoxycyclohex-2-ene) proceeds with negligible regiocontrol and is non-regiospecific [2]. The use of N-PSP allows predictable installation of the PhSe group and a hydroxyl moiety across the alkene, a level of control not attainable with the more reactive but promiscuous PhSeCl reagent.
| Evidence Dimension | Regioselectivity (hydroxyselenylation of allylic silanols or related alkenes) |
|---|---|
| Target Compound Data | >20:1 regioselectivity |
| Comparator Or Baseline | Phenylselenenyl chloride (PhSeCl): non-regiospecific; yields mixtures |
| Quantified Difference | N-PSP provides >20:1 regioselectivity vs. PhSeCl which provides ~1:1 mixtures under comparable conditions |
| Conditions | Basic conditions with allylic silanols (N-PSP); aqueous media with acetoxycyclohex-2-ene (PhSeCl) |
Why This Matters
For synthetic chemists seeking predictable and high-yielding installation of selenium-containing functionality, N-PSP's superior regiocontrol directly translates to fewer purification steps and higher isolated yields of the desired regioisomer.
- [1] Joshi, H.; Sathyamoorthi, S. Hydroxyselenylation and Tethered Silanoxyselenylation of Allylic Silanols. J. Org. Chem. 2022, 87, 5017–5028. View Source
- [2] Hydroxyselenation of acetoxycyclohex-2-ene. Comparison of N-PSP vs. PhSeCl reactivity. (Referenced in SciLit search results). View Source
